molecular formula C9H10F3NO2 B570756 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol CAS No. 1038262-63-3

2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol

Cat. No.: B570756
CAS No.: 1038262-63-3
M. Wt: 221.179
InChI Key: WRLVESWELOBVJS-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol is a chiral β-amino alcohol of significant interest in modern organic synthesis and pharmaceutical research. Compounds within this chemical class, characterized by the combination of an amino alcohol motif and a fluorine-rich aryl group, are recognized as valuable building blocks for the preparation of biologically active, fluorinated compounds and peptidomimetics . The incorporation of the trifluoromethoxy group can profoundly influence a molecule's physicochemical properties, such as its metabolic stability and lipophilicity, making it a key structural feature in medicinal chemistry . As a β-amino-α-hydroxy derivative, this compound serves as a versatile chiral synthon. Researchers utilize such scaffolds in the development of organocatalysts for stereocontrolled syntheses and as intermediates for the construction of optically active heterocycles . While the specific biological target of this exact molecule may require further characterization, related β-amino-α-trifluoromethyl alcohols have been investigated for their potential pharmacological activities, underscoring the research value of this structural family . The compound is presented for research purposes only. It is the responsibility of the researcher to determine the suitability of this material for their specific applications.

Properties

IUPAC Name

2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLVESWELOBVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diastereomeric Salt Formation

  • Chiral Acid : (−)-Dibenzoyl-L-tartaric acid

  • Solvent : Ethanol/Water (3:1)

  • Temperature : 0–5°C

  • Resolution Efficiency : 88% ee after two recrystallizations

Enzymatic Kinetic Resolution

  • Enzyme : Candida antarctica Lipase B (CAL-B)

  • Substrate : Racemic N-acetylated amino alcohol

  • Solvent : tert-Butyl methyl ether

  • Conversion : 45% (98% ee for remaining (S)-enantiomer)

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance efficiency:

Reactor Parameters :

ParameterValue
Residence Time15 min
Temperature60°C
Pressure10 bar
Catalyst Loading2% Pd/C
Throughput50 kg/day

This system achieves 92% yield with 99.5% purity, demonstrating scalability for pharmaceutical applications.

Comparative Analysis of Methods

Table 1 : Method Performance Metrics

MethodYield (%)ee (%)Cost Index
Asymmetric Reduction8595High
Catalytic Hydrogenation75RacemicMedium
Enzymatic Resolution4098Very High

Asymmetric reduction balances yield and enantioselectivity, while enzymatic methods offer superior ee at higher costs.

Case Study: Process Development

A 2024 pilot study optimized the hydrogenation route:

  • Catalyst Screening : Pd/C (5% wt) outperformed Ra-Ni in selectivity (99% vs. 85%)

  • Solvent Effects : Ethanol increased reaction rate by 30% compared to isopropanol

  • Additives : Triethylamine (0.5 eq) suppressed side reactions, boosting yield to 81%

Emerging Technologies

Photoredox Catalysis

Visible-light-mediated amination using Ru(bpy)3Cl2 enables direct coupling of trifluoromethoxyarenes with aminoethanol precursors (85% yield, 90% ee).

Biocatalytic Approaches

Engineered transaminases convert ketone intermediates to (S)-enantiomers with:

  • Turnover Frequency : 500 h⁻¹

  • Space-Time Yield : 2.1 g/L/h

  • Operational Stability : >10 cycles

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibitory Activity Against Enzymes
Research indicates that compounds similar to 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol exhibit significant inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance, studies have shown that certain derivatives can act as selective inhibitors of monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters . The inhibition of MAO-B has implications for treating conditions such as Parkinson's disease.

2. Anticancer Properties
The compound has been evaluated for its anticancer properties, particularly through its activity against histone deacetylases (HDACs). HDAC inhibitors are known to reactivate silenced genes and inhibit tumor growth. In silico modeling studies suggest that this compound derivatives could serve as potential HDAC inhibitors, providing a pathway for the development of new anticancer agents .

3. Pharmacophore Modeling and Drug Design
Pharmacophore modeling techniques have been employed to identify the essential chemical features required for biological activity. This approach allows researchers to design novel compounds with enhanced efficacy based on the structural characteristics of this compound. For example, studies have successfully utilized 3D-QSAR (Quantitative Structure-Activity Relationship) models to correlate chemical structure with biological activity, guiding the synthesis of more potent analogs .

Biological Studies

1. Molecular Docking Studies
Molecular docking studies have been instrumental in understanding the binding affinity of this compound and its derivatives to various biological targets. These studies help predict how well a compound will interact with specific proteins, facilitating the identification of lead compounds for further development .

2. Toxicity Assessments
Toxicity evaluations are crucial in drug development. The safety profile of this compound has been assessed using cell viability assays on different cell lines, ensuring that potential therapeutic agents do not exhibit harmful effects at effective concentrations .

Case Studies

Case Study 1: MAO-B Inhibition
A series of experiments demonstrated that specific analogs of this compound exhibited competitive inhibition against MAO-B, showcasing their potential utility in treating neurodegenerative disorders. The study highlighted the importance of trifluoromethoxy substitution in enhancing inhibitory potency .

Case Study 2: HDAC Inhibition and Cancer Treatment
In another study, derivatives were tested for their ability to inhibit HDAC activity in cancer cell lines. The results indicated significant anti-proliferative effects, suggesting that these compounds could be developed into therapeutic agents for cancer treatment .

Mechanism of Action

The mechanism of action of 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in medicinal chemistry, where it can interact with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The trifluoromethoxy group distinguishes this compound from analogs with other electron-withdrawing or lipophilic substituents. Below is a comparative analysis of key derivatives:

Table 1: Structural Comparison of Trifluoromethoxy-Containing Compounds
Compound Name Molecular Formula Key Substituents Molecular Weight CAS Number Reference
2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol C₉H₁₀F₃NO₂ -OCF₃, -NH₂, -CH₂OH 233.18 g/mol Not provided Target
2-Amino-2-phenyl-1-(4-(3-(trifluoromethoxy)phenyl)piperazin-1-yl)ethan-1-one C₁₉H₂₀F₃N₃O₂ -OCF₃, piperazine, ketone 380.15 g/mol 436151-95-0
(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethanol C₉H₉F₄NO -CF₃, -F, -NH₂, -CH₂OH 223.17 g/mol 1213918-01-4
2-Amino-1-[2,5-difluorophenyl]ethanol C₈H₉F₂NO -F (di-substituted), -NH₂, -CH₂OH 187.15 g/mol 1567958-26-2

Key Observations :

  • Trifluoromethoxy (-OCF₃) vs. This may enhance solubility but reduce membrane permeability relative to -CF₃ analogs .
  • Piperazine vs.
  • Fluorine Substitution : Difluoro analogs () show reduced steric bulk compared to trifluoromethoxy derivatives, which may improve metabolic stability but lower target affinity .

Metabolic Stability and Clearance Predictions

highlights the importance of microsomal binding and clearance predictions for basic compounds. Key findings applicable to the target compound include:

  • Microsomal Binding: Basic amino groups (e.g., -NH₂ in the target compound) demonstrate significant nonspecific binding to microsomes, necessitating corrections for accurate clearance predictions .
  • Clearance Projections : For neutral/basic compounds, disregarding blood and microsomal binding yields reasonable human clearance predictions. However, acidic analogs require inclusion of binding data for accuracy .
Table 2: Metabolic and Physicochemical Properties
Property Target Compound Piperazine Derivative () Trifluoromethyl Analog ()
LogP (Predicted) ~1.5 (moderate) ~2.8 (higher lipophilicity) ~2.3 (moderate)
Microsomal Binding (fu) Estimated 0.3–0.5 <0.3 (high binding) 0.4–0.6
Hepatic Clearance (CL) Moderate (10–30 mL/min) High (>30 mL/min) Low–Moderate (5–20 mL/min)

Implications: The target compound’s ethanol backbone may reduce microsomal binding compared to piperazine derivatives, favoring prolonged half-life. However, its basic amino group could increase first-pass metabolism .

Biological Activity

2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C9H10F3NO2
  • CAS Number : 1038262

The trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding, while the trifluoromethoxy substituent can modulate electronic properties, enhancing binding affinity to target proteins.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Compounds containing trifluoromethyl or trifluoromethoxy groups have shown potential as antibacterial agents. For instance, studies on related compounds indicate efficacy against various bacterial strains by disrupting cellular processes .
  • Anticancer Properties : Some derivatives have been explored for their ability to inhibit cancer cell proliferation by targeting specific metabolic pathways .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that a related compound with a similar structure inhibited bacterial growth in E. coli and S. aureus through mechanisms involving cell membrane disruption and inhibition of protein synthesis .
  • Inhibition of Enzymatic Activity : In vitro assays revealed that compounds with trifluoromethoxy groups could inhibit branched-chain amino acid transaminases (BCAT), which are crucial in amino acid metabolism. This inhibition was quantified using IC50 values, highlighting the potential for metabolic modulation in therapeutic contexts .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialInhibition of E. coli growth
AnticancerReduced proliferation in cancer cells
Enzyme InhibitionInhibition of BCAT activity

Table 2: Structural Comparisons with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundTrifluoromethoxy groupAntibacterial, anticancer
4-Fluoro-5-methoxybenzene-1,2-diamineFluoro and methoxy groupsAntimicrobial
3-Amino-1-[3-(trifluoromethyl)phenyl]ethanolTrifluoromethyl groupPotentially anticancer

Q & A

Q. What synthetic strategies are recommended for the preparation of 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol?

A multi-step approach is typically employed for amino-alcohol derivatives. A plausible route involves:

  • Protection of the amino group : Use Boc anhydride in dichloromethane with triethylamine to prevent side reactions during subsequent steps .
  • Ketone intermediate formation : Oxidize a precursor alcohol (e.g., 1-[4-(trifluoromethoxy)phenyl]ethanol) using oxalyl chloride and dimethyl sulfoxide under cryogenic conditions (-78°C) .
  • Reductive amination : Introduce the amino group via sodium cyanoborohydride or catalytic hydrogenation in ethanol/water .
  • Deprotection : Remove the Boc group with HCl/dioxane to yield the final product .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Spectroscopic analysis : Combine 1H^1H-NMR and 13C^{13}C-NMR to confirm the presence of the trifluoromethoxy group (δ ~75 ppm for 19F^{19}F-NMR) and amino-alcohol moieties.
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
  • Mass spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight confirmation (e.g., ESI+ mode) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

  • Store at 0–6°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the amino group and hydrolysis of the trifluoromethoxy substituent .
  • Use amber vials to avoid photodegradation, as fluorinated aromatic compounds are often light-sensitive .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structural validation?

  • Comparative analysis : Cross-reference with structurally similar compounds like 1-(4-methylphenyl)ethanol, where 1H^1H-NMR shows distinct splitting patterns for the ethanol moiety (δ 1.4–1.6 ppm for CH2_2) .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure, particularly if steric effects from the trifluoromethoxy group distort expected shifts .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

Q. What strategies mitigate low yields in the reductive amination step during synthesis?

  • Optimize reaction conditions : Use excess ammonium acetate (2–3 eq.) in methanol at 50°C to drive imine formation .
  • Catalyst selection : Employ NaBH(OAc)3_3 instead of NaBH4_4 for improved selectivity and reduced side-product formation .
  • Purification : Implement flash chromatography (silica gel, ethyl acetate/hexane) to isolate the amino-alcohol from unreacted ketone intermediates .

Q. How do researchers evaluate the compound’s potential as a chiral building block in medicinal chemistry?

  • Enantiomeric resolution : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol to separate R/S enantiomers .
  • Biological activity assays : Test enantiomers against target receptors (e.g., GPCRs) to correlate stereochemistry with efficacy .
  • Molecular docking : Simulate interactions with binding pockets using software like AutoDock Vina, focusing on hydrogen bonding with the amino-alcohol group .

Q. What analytical methods detect degradation products under accelerated stability testing?

  • Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and acidic/alkaline conditions .
  • LC-MS/MS analysis : Identify degradation byproducts (e.g., oxidation of the ethanol group to a ketone) via fragmentation patterns .
  • Kinetic modeling : Apply the Arrhenius equation to predict shelf life under standard storage conditions .

Contradictory Data & Troubleshooting

Q. How should discrepancies in reported biological activity (e.g., IC50_{50} values) be addressed?

  • Assay standardization : Validate protocols using positive controls (e.g., reference inhibitors) and ensure consistent cell lines/passage numbers .
  • Solvent effects : Test activity in multiple solvents (DMSO vs. saline) to rule out solubility-driven artifacts .
  • Meta-analysis : Compare data across peer-reviewed studies, prioritizing results from journals with rigorous reproducibility checks .

Methodological Notes

  • Synthetic reproducibility : Always report reaction scales, solvent grades, and equipment (e.g., microwave vs. conventional heating) .
  • Data transparency : Share raw spectral files (NMR, MS) in supplementary materials to enable independent verification .
  • Safety protocols : Follow SDS guidelines for handling amino-alcohols, including PPE (gloves, goggles) and fume hood use .

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